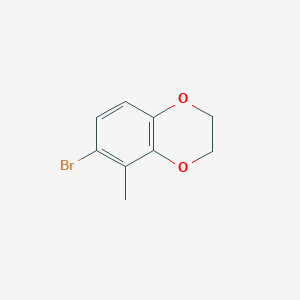

6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

6-bromo-5-methyl-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIQLZJWVWXWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCCO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499300 | |

| Record name | 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69464-39-7 | |

| Record name | 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the 5-Methyl-1,4-Benzodioxane Scaffold: Synthesis, Regiochemistry, and Pharmacological Applications

The following technical guide details the design, synthesis, and application of the 5-methyl-substituted 1,4-benzodioxane scaffold . This document focuses on the critical regiochemical challenges and pharmacological implications of this specific substitution pattern in medicinal chemistry.

Executive Summary

The 1,4-benzodioxane (1,4-benzodioxin) ring system is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous alpha-adrenergic antagonists (e.g., WB-4101, Piperoxan) and serotonin (5-HT) receptor ligands. While the scaffold itself is well-characterized, the 5-methyl substitution represents a critical, high-precision modification used to modulate receptor subtype selectivity (specifically

This guide addresses the primary challenge in working with 5-methyl-1,4-benzodioxanes: Regiocontrol . Introducing a substituent at the C2 position (essential for bioactivity) breaks the symmetry of the molecule, rendering the 5-methyl and 8-methyl positions distinct regioisomers with vastly different biological profiles. This document outlines the protocols for synthesizing, separating, and applying these isomers in drug discovery.

Structural & Electronic Properties

The Regiochemistry Paradox

In an unsubstituted 1,4-benzodioxane, the C5 and C8 positions are homotopic (identical) due to the

-

C2-Substitution: Breaks the symmetry.

-

Result: The "5-methyl" and "8-methyl" derivatives become distinct constitutional isomers (regioisomers).

-

Implication: A reaction starting from 3-methylcatechol will yield a mixture of both isomers, which must be separated to avoid "isomeric ballast" in biological assays.

Electronic Impact of 5-Methylation

The C5-methyl group is positioned ortho to the C4a-bridgehead oxygen.

-

Steric Occlusion: It creates a steric block near the oxygen lone pairs, potentially altering the binding conformation in the receptor pocket.

-

Lipophilicity: Increases

, enhancing CNS penetration—crucial for centrally acting 5-HT ligands. -

Metabolic Blocking: Blocks the C5 position from CYP450-mediated hydroxylation, a common metabolic soft spot in unsubstituted benzodioxanes.

Synthetic Methodologies

The synthesis of enantiopure, regiochemically defined 5-methyl-1,4-benzodioxanes is non-trivial. The most robust route involves the condensation of 3-methylcatechol with a C3-synthon (like epichlorohydrin or methyl 2,3-dibromopropionate).

Protocol A: Regioselective Synthesis & Separation

Based on the methodology for nitro-benzodioxanes (Bolchi et al., Eur. J. Med. Chem. 2020).[1][2][3]

Step 1: Condensation

Reagents: 3-Methylcatechol, Methyl 2,3-dibromopropionate,

-

5-Methyl Isomer: Methyl group ortho to the ether linkage farthest from the C2-ester.

-

8-Methyl Isomer: Methyl group ortho to the ether linkage closest to the C2-ester.

Step 2: Chromatographic Resolution

Unlike the unsubstituted analogs, the C2-ester functionality provides a handle for separation.

-

Stationary Phase: Silica Gel (High Performance Flash Chromatography).

-

Mobile Phase: Hexane/Ethyl Acetate gradient (starts 95:5, ramps to 80:20).

-

Identification: The isomers are distinguished by HMBC NMR. The 5-methyl isomer typically elutes after the 8-methyl isomer due to subtle differences in dipole moment alignment with the silica surface.

Visualization: Synthesis & Regiochemistry

The following diagram illustrates the divergent pathway yielding the two critical isomers.

Caption: Divergent synthesis of 5-methyl and 8-methyl isomers via condensation of 3-methylcatechol.

Medicinal Chemistry Applications

Case Study 1: Alpha-1 Adrenergic Antagonists (WB-4101 Analogs)

WB-4101 is a potent

-

Mechanism: The benzodioxane oxygen atoms act as hydrogen bond acceptors in the receptor pocket. The 5-methyl group introduces steric bulk that can clash with residues in the

pocket while being accommodated by the larger -

Data Trend:

Case Study 2: Serotonin 5-HT1A Ligands

The 1,4-benzodioxane core mimics the indole nucleus of serotonin.

-

5-Methyl Effect: Enhances binding affinity by filling a hydrophobic accessory pocket (often Valine or Leucine residues) in the transmembrane region of the 5-HT1A receptor.

-

Chirality: The (S)-enantiomer of the 2-substituted benzodioxane is typically the eutomer (active form) for 5-HT1A agonism.

Visualization: SAR Logic

This diagram details the Structure-Activity Relationship (SAR) logic for the 5-methyl scaffold.

Caption: SAR map highlighting the functional roles of specific scaffold regions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-methyl-1,4-benzodioxane-2-carboxylate

Objective: To isolate the key intermediate for 5-methyl substituted libraries.

-

Setup: In a 250 mL round-bottom flask, dissolve 3-methylcatechol (1.24 g, 10 mmol) in anhydrous acetone (50 mL).

-

Base Addition: Add potassium carbonate (

, 4.14 g, 30 mmol) and stir at room temperature for 15 minutes under nitrogen. -

Alkylation: Dropwise add methyl 2,3-dibromopropionate (2.46 g, 10 mmol).

-

Reflux: Heat the mixture to reflux (

) for 12–18 hours. Monitor via TLC (Hexane/EtOAc 7:3). -

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

-

Separation (Critical): Purify the oily residue via flash column chromatography (Silica gel 60).

-

Eluent: Gradient Hexane/EtOAc (95:5 to 80:20).

-

Observation: The 8-methyl isomer typically elutes first (

), followed by the 5-methyl isomer (

-

-

Yield: Expect ~35-40% yield of the desired 5-methyl isomer.

Protocol 2: Receptor Binding Assay (Alpha-1)

Objective: To validate the affinity of the synthesized derivative.[3]

-

Tissue Preparation: Use rat cerebral cortex membranes (rich in

receptors). -

Radioligand:

-Prazosin (0.2 nM). -

Incubation: Incubate membranes with the test compound (

to -

Termination: Rapid filtration through Whatman GF/B filters.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

References

-

Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.

-

Quaglia, W., et al. (1999). "Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Role of the Dioxane Unit on Selectivity for Alpha-1 Adrenoreceptor Subtypes." Journal of Medicinal Chemistry.

-

Pallavicini, M., et al. (2023). "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate." Molbank.

-

Melchiorre, C., et al. (2003). "Prazosin-related compounds.[5] Effect of transforming the piperazinylquinazoline moiety into an aminomethyltetrahydroacridine system." Journal of Medicinal Chemistry.

-

IUPHAR/BPS Guide to PHARMACOLOGY. "WB 4101 Ligand Page."

Sources

- 1. researchgate.net [researchgate.net]

- 2. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]

- 3. WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride: a highly potent and selective 5-HT4 receptor a... - ChEMBL [ebi.ac.uk]

- 5. Document: Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template... - ChEMBL [ebi.ac.uk]

The Structure-Activity Relationship of 5-Methyl-1,4-Benzodioxane Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: Navigating the Landscape of Benzodioxane Chemistry

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Its rigid structure, combined with the potential for diverse substitution patterns on both the aromatic and dioxane rings, has made it a privileged scaffold in the design of ligands for various G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet underexplored, subclass: 5-methyl-1,4-benzodioxane derivatives. While direct and extensive research on this particular substitution pattern is limited, this document will synthesize the well-established principles of benzodioxane SAR to provide a predictive framework for the rational design and evaluation of novel 5-methyl-substituted analogues.

I. The Architectural Blueprint: Synthesis of 5-Methyl-1,4-Benzodioxane Scaffolds

The synthesis of the 1,4-benzodioxane ring system is a well-trodden path in organic chemistry. The most common and versatile approach involves the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane or a related dielectrophile. For the specific synthesis of 5-methyl-1,4-benzodioxane derivatives, the key starting material is 3-methylcatechol.[1]

Proposed Synthetic Pathway:

A plausible and efficient route to 5-methyl-1,4-benzodioxane derivatives is outlined below. This multi-step synthesis allows for the introduction of various functionalities at the 2-position of the dioxane ring, a critical handle for modulating biological activity.

Caption: Proposed synthetic route to 2-aminomethyl-5-methyl-1,4-benzodioxane derivatives.

Experimental Protocol: Synthesis of 2-Substituted 5-Methyl-1,4-Benzodioxanes

Step 1: Synthesis of 5-Methyl-1,4-benzodioxane

-

To a solution of 3-methylcatechol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

-

Add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 12-16 hours, monitoring by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-methyl-1,4-benzodioxane.

Step 2: Functionalization at the 2-Position

The introduction of a substituent at the 2-position is crucial for imparting specific biological activities. A common strategy involves the synthesis of a 2-hydroxymethyl intermediate, which can be further functionalized.

-

To a solution of 5-methyl-1,4-benzodioxane in anhydrous THF at -78°C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Add paraformaldehyde (1.5 eq) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 2-hydroxymethyl-5-methyl-1,4-benzodioxane.

Step 3: Synthesis of 2-Aminomethyl Derivatives

The 2-aminomethyl moiety is a common pharmacophore in many biologically active benzodioxane derivatives.

-

To a solution of 2-hydroxymethyl-5-methyl-1,4-benzodioxane in pyridine, add p-toluenesulfonyl chloride (1.2 eq) at 0°C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting with a suitable organic solvent.

-

The crude 2-tosyloxymethyl-5-methyl-1,4-benzodioxane can be used in the next step without further purification.

-

To a solution of the tosylated intermediate in a polar aprotic solvent (e.g., DMF), add the desired primary or secondary amine (1.5-2.0 eq).

-

Heat the reaction mixture to 60-80°C and stir until the reaction is complete.

-

After work-up and purification, the desired 2-aminomethyl-5-methyl-1,4-benzodioxane derivative is obtained.

II. The Core of Activity: Structure-Activity Relationships

The biological activity of 1,4-benzodioxane derivatives is exquisitely sensitive to their substitution pattern. Two key areas of modification dictate their pharmacological profile: the substituent at the 2-position of the dioxane ring and the substituents on the benzene ring.

The Crucial Role of the 2-Substituent and Stereochemistry

The nature of the substituent at the C2 position is a primary determinant of biological activity and receptor interaction.[2] For many adrenergic and serotonergic receptor ligands, a (2-aminomethyl) group is essential for potent activity. The stereochemistry at the C2 position is also of paramount importance, with often one enantiomer exhibiting significantly higher affinity and/or efficacy than the other.[1]

The Influence of Benzene Ring Substitution: A Predictive Framework for the 5-Methyl Group

While specific data on the 5-methyl substitution is scarce, we can extrapolate from the known SAR of other substituted benzodioxanes to predict its influence. The benzene ring substituents are known to modulate receptor subtype selectivity.[2]

Hypothesized Effects of the 5-Methyl Group:

-

Steric Influence: The 5-position is adjacent to the dioxane ring oxygen. A methyl group at this position will exert a steric effect that could influence the conformation of the dioxane ring and the overall orientation of the molecule within a receptor binding pocket. This could potentially enhance selectivity for certain receptor subtypes by favoring a specific binding mode.

-

Electronic Influence: The methyl group is a weak electron-donating group. This subtle electronic perturbation could influence the pKa of nearby functionalities or alter cation-π interactions within the receptor, thereby modulating binding affinity.

-

Metabolic Stability: The introduction of a methyl group on the aromatic ring can block a potential site of metabolism (e.g., hydroxylation), which may lead to an improved pharmacokinetic profile and a longer duration of action.

Caption: Hypothesized influence of the 5-methyl group on the properties of 1,4-benzodioxane derivatives.

III. Biological Evaluation: Unveiling the Pharmacological Profile

A thorough biological evaluation is essential to characterize the pharmacological profile of novel 5-methyl-1,4-benzodioxane derivatives. Given the known activities of the broader benzodioxane class, initial screening should focus on adrenergic and serotonergic receptors.

Experimental Workflow for Biological Characterization:

Caption: A typical workflow for the biological evaluation of novel benzodioxane derivatives.

Protocol 1: Radioligand Binding Assay for Adrenergic and Serotonin Receptors

This protocol provides a general framework for determining the binding affinity of test compounds to specific receptor subtypes.

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells for α1A-adrenergic receptors or HeLa cells for 5-HT1A receptors).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Incubation: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [3H]Prazosin for α1 receptors, [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

-

Incubation Conditions: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

IV. Data Presentation and Interpretation

The systematic presentation of biological data is crucial for discerning meaningful SAR trends. The following table illustrates how binding affinity data for a hypothetical series of 5-methyl-benzodioxane derivatives could be presented.

| Compound | R | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | 5-HT1A (Ki, nM) |

| 1a | -H | 15.2 | 25.6 | 30.1 | 5.8 |

| 1b | -CH3 | 10.5 | 18.9 | 22.4 | 4.2 |

| 1c | -CH2CH3 | 22.8 | 35.1 | 41.7 | 9.1 |

| 1d | -Ph | 5.6 | 9.8 | 12.3 | 2.5 |

Interpretation of Hypothetical Data:

-

This hypothetical data suggests that small alkyl substituents (e.g., methyl) at the 2-aminomethyl position may be well-tolerated or slightly beneficial for affinity at both adrenergic and serotonergic receptors.

-

A larger phenyl substituent appears to significantly enhance affinity across all tested receptor subtypes, indicating a potential hydrophobic pocket in the binding site.

-

The 5-methyl group on the benzodioxane ring may be contributing to an overall favorable binding profile, though comparison with non-methylated analogs would be necessary to confirm this.

V. Conclusion and Future Directions

The 1,4-benzodioxane scaffold remains a fertile ground for the discovery of novel therapeutics. While the specific exploration of 5-methyl-substituted derivatives is in its infancy, the established SAR of the broader benzodioxane class provides a robust framework for their rational design. The synthetic accessibility of the 5-methyl-1,4-benzodioxane core, coupled with the potential for steric and metabolic advantages conferred by the 5-methyl group, makes this an attractive area for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5-methyl-1,4-benzodioxane derivatives with diverse substituents at the 2-position. Such studies will be instrumental in validating the hypotheses presented in this guide and in unlocking the full therapeutic potential of this promising chemical space.

References

- Ahmed, B., & Mukarram, M. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 66-81.

-

Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584–588. [Link]

-

Pigini, M., Brasili, L., Gentili, F., Giannella, M., Gualtieri, F., Melchiorre, C., ... & Leonardi, A. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of medicinal chemistry, 42(15), 2873–2880. [Link]

-

Quaglia, W., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Leonardi, A. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of medicinal chemistry, 51(20), 6359–6370. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

-

Gaster, L. M., Jennings, A. J., Joiner, G. F., King, F. D., Mulholland, K. R., Rahman, S. K., ... & Wyman, P. A. (1993). (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride: a highly potent and selective 5-HT4 receptor antagonist derived from metoclopramide. Journal of medicinal chemistry, 36(25), 4121–4123. [Link]

-

Bolchi, C., Fumagalli, L., Moroni, B., Pallavicini, M., & Valoti, E. (2011). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Molecules, 16(9), 7598–7608. [Link]

-

Betti, M., Cini, E., & Di Bussolo, V. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2023(2), M1661. [Link]

- Porchet, S., & Renken, A. (1995). Gas-phase alkylation of catechol with methanol on modified γ-alumina catalysts. Chemical engineering science, 50(13), 2161-2169.

- Google Patents. (2001).

- Google Patents. (1975).

- Tarakanova, A. E., et al. (2024). Alkylation of Phenols with 4,6-Di-tert-butyl-3-methoxymethylcatechol. Antiradical Activity of Sterically Hindered Catecholphenols. Russian Journal of General Chemistry, 94(1), 163-171.

-

Pallavicini, M., & Bolchi, C. (2019). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications. Molecules, 24(18), 3345. [Link]

Sources

Strategic Utilization of 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the selection of robust, versatile building blocks is paramount. 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine (CAS: 69464-39-7) represents a highly strategic intermediate. The 1,4-benzodioxine (or benzodioxane) core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to target monoamine receptors (such as serotoninergic and adrenergic receptors) and bacterial enzymes[1][2]. The presence of a bromine atom at the C6 position, coupled with a methyl group at the C5 position, transforms this stable heterocycle into a highly programmable precursor for transition-metal-catalyzed cross-coupling reactions[3].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this compound in active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling and Structural Dynamics

The 1,4-benzodioxine ring system consists of a benzene ring fused to a saturated 1,4-dioxane ring. This bicyclic system exhibits high thermal and chemical stability, making it highly resilient during multi-step synthetic sequences[2].

Fundamental Chemical Properties

The following table summarizes the core quantitative data for 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine[4]:

| Property | Value | Clinical / Synthetic Significance |

| CAS Number | 69464-39-7 | Primary identifier for regulatory and procurement tracking. |

| Molecular Formula | C9H9BrO2 | Dictates mass spectrometry parameters (Isotopic Br distribution). |

| Molecular Weight | 229.07 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |

| Monoisotopic Mass | 227.978 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |

| SMILES | CC1=C(C=CC2=C1OCCO2)Br | Utilized for in silico molecular docking and property prediction. |

Steric and Electronic Interplay

The reactivity of this specific molecule is dictated by the ortho-relationship between the 5-methyl and 6-bromo substituents.

-

Electronic Activation: The oxygen atoms of the dioxane ring donate electron density into the aromatic system via resonance, generally increasing the electron density of the core[2].

-

Steric Shielding: The 5-methyl group provides localized steric hindrance adjacent to the C-Br bond. While this can slightly decelerate the oxidative addition of palladium catalysts compared to unhindered aryl bromides, it is highly advantageous in the final API. The methyl group can lock newly coupled biaryl systems out of coplanarity, reducing off-target promiscuity by enforcing a specific 3D conformation.

Mechanistic Reactivity: Transition-Metal Catalysis

The primary utility of 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine lies in its capacity to undergo Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions[3].

Catalytic cycle of Pd-catalyzed cross-coupling with 6-bromo-5-methyl-1,4-benzodioxine.

Causality in Ligand Selection

Because of the steric bulk of the 5-methyl group, standard first-generation catalysts like

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality, explaining why specific reagents and conditions are utilized.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling the benzodioxine core with diverse aryl-boronic acids[3].

Reagents:

-

6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

- (0.05 equiv)

-

Potassium Carbonate (

) (2.5 equiv) -

Solvent: 1,4-Dioxane /

(4:1 v/v)

Step-by-Step Methodology:

-

Reaction Assembly: Charge a Schlenk flask with the benzodioxine substrate, arylboronic acid, and

.-

Causality:

is chosen as a mild inorganic base. It is essential for coordinating with the boronic acid to form a negatively charged, highly nucleophilic boronate complex, which is the active species required for the transmetalation step.

-

-

Solvent Addition & Degassing: Add the Dioxane/

mixture. Sparge the solution with ultra-pure Argon for 15 minutes.-

Causality: Water is strictly required to dissolve the

and facilitate boronate formation. Dioxane solubilizes the organic components. Degassing is critical because ambient

-

-

Catalyst Introduction: Add

under a positive stream of Argon. Seal the flask and heat to 90°C for 12 hours. -

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The bidentate dppf ligand prevents the formation of inactive palladium black, ensuring high yields.

Protocol B: Buchwald-Hartwig Amination

Used to synthesize secondary or tertiary amines at the C6 position, a common motif in monoamine receptor ligands.

Reagents:

-

Benzodioxine substrate (1.0 equiv)

-

Primary/Secondary Amine (1.2 equiv)

- (0.02 equiv) & XPhos (0.04 equiv)

-

Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Anhydrous Toluene

Step-by-Step Methodology:

-

Preparation: In a glovebox, combine the benzodioxine, amine,

, XPhos, and-

Causality:

is a strong, non-nucleophilic base that deprotonates the amine after it coordinates to the palladium center. Toluene is used because water must be strictly excluded; otherwise,

-

-

Thermal Activation: Heat at 100°C for 8 hours. The bulky XPhos ligand specifically overcomes the steric hindrance of the 5-methyl group during reductive elimination.

Pharmacological Relevance of the Scaffold

The 1,4-benzodioxane motif is not merely a structural spacer; it actively participates in target binding. Compounds containing this ring system exhibit a broad spectrum of bioactivities, including anti-inflammatory, antibacterial, and monoamine receptor modulation[1][5].

Specifically, derivatives of 1,4-benzodioxine are classic pharmacophores for the 5-HT1A receptor [6]. The oxygen atoms of the dioxane ring act as hydrogen bond acceptors, while the aromatic ring engages in

Downstream Gi/o signaling pathway modulated by 1,4-benzodioxine 5-HT1A ligands.

By utilizing 6-Bromo-5-methyl-2,3-dihydro-1,4-benzodioxine as a starting material, medicinal chemists can rapidly generate libraries of novel compounds. The 5-methyl group provides a unique vector to probe the steric boundaries of the target receptor's binding site, often leading to enhanced subtype selectivity (e.g., distinguishing between 5-HT1A and alpha-1 adrenergic receptors)[6].

References

- PubChemLite - 69464-39-7 (C9H9BrO2). Université du Luxembourg.

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate.

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. AIR Unimi.

- A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System. Benchchem.

- Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. SAMI Publishing Company.

- WO2006116158A1 - Benzodioxane and benzodioxolane derivatives and uses thereof. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2006116158A1 - Benzodioxane and benzodioxolane derivatives and uses thereof - Google Patents [patents.google.com]

- 4. PubChemLite - 69464-39-7 (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 6. air.unimi.it [air.unimi.it]

Pharmacophore Modeling of Benzodioxane-Based Alpha-Blockers

Executive Summary

This guide details the computational strategy for modeling benzodioxane-based antagonists of the

This document provides a hybrid modeling protocol combining Ligand-Based Pharmacophore Generation with Structure-Based Docking (utilizing the recent crystal structure of the human

Scientific Foundation: The Benzodioxane Scaffold

The Privileged Scaffold

The 1,4-benzodioxane moiety serves as a bioisostere for the catechol ring of endogenous catecholamines (norepinephrine), but with distinct steric and electronic properties that favor antagonism.

-

Piperoxan (Benodaine): The first discovered antihistamine and

-blocker, establishing the benzodioxane ring as a key pharmacophore element. -

WB-4101: A potent, highly selective

-AR antagonist (

Mechanism of Binding

Benzodioxane blockers bind to the orthosteric site of the G-protein coupled receptor (GPCR). The binding is driven by:

-

Ionic Lock: The protonated amine of the ligand forms a salt bridge with a conserved Aspartate residue (Asp113 in

, Asp125 in -

Aromatic Interactions: The benzodioxane ring engages in

- -

Hydrogen Bonding: The dioxane oxygens contribute to conformational stability and may form weak H-bonds with Serine or Threonine residues in TM5.

Computational Protocol: Hybrid Pharmacophore Modeling

This protocol integrates ligand-based data with modern structural biology to create a robust predictive model.

Phase 1: Data Curation & Ligand Preparation

Objective: Create a high-quality training set to define the "bioactive conformation."

| Step | Action | Technical Detail |

| 1. Selection | Curate Training Set | Include WB-4101 , Piperoxan , Phendioxan , and 5-10 diverse analogs with known |

| 2. Protonation | Ionization State | Set pH to 7.4. The basic nitrogen (linker amine) must be protonated (+1 charge). |

| 3. Conformation | Conformational Search | Use Monte Carlo or Systematic Search . Energy window: 10 kcal/mol. Forcefield: MMFF94x or OPLS3e. |

| 4. Alignment | Superposition | Align low-energy conformers on the Basic Nitrogen and the Benzodioxane Centroid . |

Phase 2: Pharmacophore Generation (Ligand-Based)

Using the aligned training set, generate a 3D pharmacophore hypothesis.

Essential Features (The 4-Point Model):

-

Positive Ionizable (PI): The protonated nitrogen atom.

-

Hydrophobic Aromatic (HY/AR): The benzene ring of the benzodioxane.

-

Hydrogen Bond Acceptor (HBA): The oxygen at position 1 or 4 of the dioxane ring (often O1 is critical for orientation).

-

Hydrophobic Distal (HY2): The second aromatic system (e.g., the dimethoxyphenyl of WB-4101) connected by the alkyl linker.

Phase 3: Structure-Based Refinement (Docking)

Validate and refine the pharmacophore using the crystal structure of the receptor.

-

Target: Human

-Adrenoceptor.[1][2] -

PDB ID: 7B6W (Resolution 2.87 Å, bound to inverse agonist Cyclazosin).

-

Homology Note: For

selectivity, build a homology model using 7B6W as the template, mutating non-conserved residues in the binding pocket (e.g., Leu vs. Met variations).

Docking Workflow:

-

Grid Generation: Center grid box on Asp125 (TM3) of PDB 7B6W.

-

Constraints: Enforce a hydrogen bond/salt bridge constraint on Asp125.

-

Pose Selection: Select poses that overlap with the Ligand-Based Pharmacophore (Phase 2).

Visualization of the Workflow

The following diagram illustrates the integrated workflow, moving from chemical structures to a validated 3D model.

Caption: Integrated workflow combining ligand-based alignment and structure-based docking for model generation.

Structural Insights & SAR Analysis

The Pharmacophoric Map

The diagram below abstracts the critical spatial arrangement required for high-affinity binding, derived from the superposition of WB-4101 and Phendioxan.

Caption: 2D Pharmacophore Map showing spatial distances and receptor residue counterparts.

Key Structure-Activity Relationships (SAR)

| Structural Feature | Role in Binding & Selectivity |

| Basic Nitrogen | Essential. Must be secondary or tertiary. Quaternary salts often lose affinity due to desolvation penalties. Forms salt bridge with Asp113/125 . |

| 1,4-Benzodioxane | Core Scaffold. The oxygen at position 4 constrains the ethyl side chain into a "folded" conformation, critical for fitting the orthosteric pocket. |

| Linker Length | Selectivity Switch. A 2-carbon (ethyl) linker is optimal for general |

| Distal Aromatic | Subtype Selectivity. In WB-4101, the 2,6-dimethoxyphenoxy group confers |

References

-

Deluigi, M., et al. (2022). Crystal structure of the

-adrenergic receptor reveals molecular determinants of selective ligand recognition. Nature Communications, 13, 382. -

Melchiorre, C., et al. (2003). Structure-activity relationships in 1,4-benzodioxan-related compounds. Journal of Medicinal Chemistry. (Foundational SAR for WB-4101 derivatives).

-

RCSB Protein Data Bank. Entry 7B6W: Crystal structure of the human alpha1B adrenergic receptor.

-

PubChem Compound Summary. WB-4101 (CID 5685).[3]

-

Pallavicini, M., et al. (2006). WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Regioselective bromination of 5-methyl-1,4-benzodioxane

An In-Depth Guide to the Regioselective Bromination of 5-methyl-1,4-benzodioxane for Pharmaceutical Intermediate Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Brominated 1,4-Benzodioxanes

Substituted 1,4-benzodioxanes are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their utility in drug development is well-established, with derivatives exhibiting a wide range of pharmacological activities. The strategic functionalization of the 1,4-benzodioxane scaffold is therefore of paramount importance to medicinal chemists and drug development professionals.[1][2][3]

This application note provides a detailed protocol and the underlying scientific rationale for the regioselective bromination of 5-methyl-1,4-benzodioxane. Aryl bromides are highly versatile synthetic intermediates, widely used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.[4] Consequently, the ability to selectively introduce a bromine atom onto the 5-methyl-1,4-benzodioxane ring opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications.

This guide is designed for researchers and scientists in the pharmaceutical and chemical industries. It offers a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and insights into the factors governing the regioselectivity of this important transformation.

Understanding the Reaction: Mechanism and Regioselectivity

The bromination of 5-methyl-1,4-benzodioxane is an electrophilic aromatic substitution (SEAr) reaction.[5] In this class of reactions, an electrophile (in this case, a bromine cation or a polarized bromine species) replaces a hydrogen atom on the aromatic ring.[6][7] The success of this transformation, and particularly its regioselectivity, is dictated by the electronic properties of the substituents already present on the benzene ring.[8]

In 5-methyl-1,4-benzodioxane, we have two key directing groups to consider:

-

The Methyl Group (-CH3) at position 5: The methyl group is an electron-donating group (EDG) through inductive effects and hyperconjugation.[9] As an activating group, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[9][10] The methyl group is a well-established ortho, para-director.[9][11]

-

The 1,4-Dioxane Ring: The two ether oxygen atoms of the dioxane ring are also electron-donating through resonance (+M effect), where their lone pairs of electrons can delocalize into the aromatic system. This makes the dioxane moiety an activating group and an ortho, para-director.[12]

Predicting the Site of Bromination

The interplay of these two activating, ortho, para-directing groups determines the position of the incoming electrophile. Let's analyze the possible positions for electrophilic attack on 5-methyl-1,4-benzodioxane:

-

Positions 6 and 8: These positions are ortho to the dioxane ring's ether oxygens.

-

Position 7: This position is meta to the dioxane ring's ether oxygens and meta to the methyl group.

-

Position 6: This position is ortho to the methyl group.

-

Position 8: This is meta to the methyl group.

Considering the directing effects:

-

The dioxane ring directs towards positions 6 and 8.

-

The methyl group directs towards positions 6 and 8 (relative to its own position, these are the available ortho and para positions on the substituted ring).

Both groups strongly activate the positions ortho and para to themselves. In this case, the directing effects of the methyl group and the dioxane ring are synergistic, strongly favoring substitution at position 6. Position 8 is also activated, but to a lesser extent due to being meta to the methyl group. Position 7 is disfavored as it is meta to both activating groups. Therefore, the major product expected from the bromination of 5-methyl-1,4-benzodioxane is 6-bromo-5-methyl-1,4-benzodioxane .

Reaction Mechanism Diagram

Caption: Generalized mechanism for electrophilic aromatic bromination.

Experimental Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol employs N-Bromosuccinimide (NBS) as the brominating agent. NBS is a mild and selective source of electrophilic bromine, often leading to higher regioselectivity and cleaner reactions compared to elemental bromine. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve both the substrate and NBS.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 5-methyl-1,4-benzodioxane | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | ≥98% | Acros Organics |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | EMD Millipore |

| Brine (Saturated NaCl solution) | ACS Grade | - |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | - |

| Silica Gel | 230-400 mesh | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1,4-benzodioxane (1.64 g, 10.0 mmol).

-

Dissolve the starting material in 20 mL of anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Addition of NBS:

-

In one portion, add N-bromosuccinimide (NBS) (1.78 g, 10.0 mmol) to the stirred solution at 0 °C.[4]

-

Note: The reaction is typically rapid. Monitor the progress by Thin Layer Chromatography (TLC) every 15 minutes (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

-

-

Reaction Quenching and Work-up:

-

Once the starting material is consumed as indicated by TLC (typically within 30-60 minutes), quench the reaction by adding 30 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).[10]

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a pale yellow oil or solid, should be purified by column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the desired product, 6-bromo-5-methyl-1,4-benzodioxane.

-

Expected Yield and Characterization

-

Yield: 80-90%

-

Appearance: White to off-white solid.

-

Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 6-bromo-5-methyl-1,4-benzodioxane.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Increase reaction time or allow the reaction to warm to room temperature after the initial period at 0 °C. |

| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid overly vigorous shaking which can lead to emulsions. | |

| Formation of Di-bromo products | Excess brominating agent. | Use exactly 1.0 equivalent of NBS. Add NBS portion-wise to maintain better control. |

| Low Regioselectivity | Reaction temperature too high. | Maintain the reaction temperature at 0 °C during the addition of NBS. |

| Choice of brominating agent. | NBS generally provides high regioselectivity. If issues persist, consider alternative brominating agents like dioxane dibromide.[13][14] |

Conclusion

This application note provides a robust and reliable protocol for the regioselective bromination of 5-methyl-1,4-benzodioxane, yielding the valuable synthetic intermediate 6-bromo-5-methyl-1,4-benzodioxane. A thorough understanding of the principles of electrophilic aromatic substitution allows for the predictable and high-yield synthesis of this key building block. The provided protocol is designed to be a valuable resource for researchers in drug discovery and development, enabling the efficient synthesis of novel 1,4-benzodioxane derivatives for further investigation.

References

-

Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. [Link]

-

University of Calgary. (n.d.). Directing Groups in SE Ar. [Link]

- Daukšas, V., Gaidelis, P., Petrauskas, O., Rastenytė, L., & Udrėnaitė, E. (1979). ELECTROPHILIC SUBSTITUTION OF 5- AND 6-DERIVATIVES OF 1,4-BENZODIOXAN. Chemistry of Heterocyclic Compounds, 15(3), 263–266.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]

- Armano, E., Giraudo, A., Pallavicini, M., & Bolchi, C. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623.

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

- Wang, G., et al. (2018).

- Cingolani, G. M., & Gualtieri, F. (2007).

-

ResearchGate. (n.d.). Methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylates (1 and 2) and methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylates (3 and 4). [Link]

- Pathak, T. P., et al. (2012). Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. Beilstein Journal of Organic Chemistry, 8, 395-400.

-

ResearchGate. (n.d.). Regioselective Aromatic Electrophilic Bromination with Dioxane Dibromide Under Solvent-Free Conditions. [Link]

- De Vita, D., et al. (2022).

-

Organic Chemistry Tutor. (2015, January 5). Electrophilic Aromatic Substitution. [Link]

- Bolchi, C., et al. (2023).

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]

- Google Patents. (1998).

-

ResearchGate. (n.d.). Synthesis of 8- and 5-X substituted methyl 1,4-benzodioxane-2-carboxylates from 3-X substituted catechol and methyl 2,3-dibromopropionate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-1,4-benzodioxane

Executive Summary & Substrate Analysis

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 6-bromo-1,4-benzodioxane (also known as 6-bromo-2,3-dihydro-1,4-benzodioxine). This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in alpha-adrenergic antagonists (e.g., Doxazosin, Piperoxan) and serotonin (5-HT) receptor ligands.

Substrate Profile: 6-Bromo-1,4-benzodioxane[1][2][3]

-

CAS: 52287-51-1[1]

-

Molecular Weight: 215.05 g/mol [1]

-

Physical State: Pale yellow liquid or low-melting solid (mp ~48°C).

-

Electronic Character: The 1,4-benzodioxane ring features an ethylenedioxy bridge fused to the benzene ring. The oxygen atoms exert a mesomeric electron-donating effect (+M) on the aromatic system.

-

Reactivity Implication: Unlike electron-deficient aryl halides (e.g., 4-bromonitrobenzene) which undergo rapid oxidative addition, the electron-rich nature of the benzodioxane ring slightly increases the energy barrier for the oxidative addition of Pd(0). Consequently, electron-rich, bulky phosphine ligands are recommended to facilitate this step and prevent catalyst arrest.

Methodology 1: Suzuki-Miyaura Carbon-Carbon Coupling[4][5]

This protocol is optimized for coupling 6-bromo-1,4-benzodioxane with aryl- and heteroaryl-boronic acids. The use of a biaryl phosphine ligand (XPhos) ensures high turnover numbers (TON) even with sterically hindered partners.

Reaction Scheme

6-Bromo-1,4-benzodioxane + Ar-B(OH)₂

Optimized Protocol

Scale: 1.0 mmol

-

Preparation: In a glovebox or under a steady stream of Argon, charge a dry reaction vial with:

-

Substrate: 6-Bromo-1,4-benzodioxane (215 mg, 1.0 mmol)

-

Coupling Partner: Arylboronic acid (1.2 - 1.5 mmol)

-

Catalyst: XPhos Pd G3 (20 mg, 2.5 mol%) [Note 1]

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (425 mg, 2.0 mmol)

-

-

Solvent Addition: Add 1,4-Dioxane/Water (4:1 v/v, 5 mL) . The water is critical for activating the boronic acid via the formation of the boronate species.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.

-

Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with Brine (10 mL). Dry organic phase over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

[Note 1]: XPhos Pd G3 is a precatalyst that rapidly generates the active monoligated Pd(0)-XPhos species. If unavailable, generate in situ using Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%).

Optimization Matrix (Suzuki)

| Variable | Standard Condition | Alternative for Difficult Substrates | Rationale |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or DMF | Toluene for lipophilic substrates; DMF for high T (>100°C). |

| Base | K₃PO₄ | Cs₂CO₃ or KOtBu | Cs₂CO₃ ("Cesium Effect") improves solubility in organic media. |

| Ligand | XPhos | SPhos or PCy₃ | SPhos is superior for heteroaryl boronic acids (e.g., pyridine-3-boronic acid). |

| Temp | 80°C | 100–110°C | Higher energy required for sterically hindered couplings. |

Methodology 2: Buchwald-Hartwig C-N Bond Formation[6]

This protocol addresses the synthesis of N-aryl piperazines and morpholines, a common motif in CNS-active drugs derived from this scaffold.

Reaction Scheme

6-Bromo-1,4-benzodioxane + H-NR₂

Optimized Protocol

Scale: 1.0 mmol

-

Preparation: Flame-dry a Schlenk tube and cool under Argon.

-

Catalyst Loading: Add Pd(OAc)₂ (4.5 mg, 2 mol%) and BINAP (18.7 mg, 3 mol%). Racemic BINAP is sufficient for achiral amines.

-

Reagents: Add:

-

Substrate: 6-Bromo-1,4-benzodioxane (215 mg, 1.0 mmol)

-

Amine: Morpholine or Piperazine derivative (1.2 mmol)

-

Base: Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol). Handle in glovebox if possible; highly hygroscopic.

-

-

Solvent: Add anhydrous Toluene (4 mL) .

-

Reaction: Heat to 100°C for 12–18 hours. The solution should turn from orange to dark red/brown.

-

Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate and purify via silica gel chromatography.

Critical Parameter: Base Selection

The choice of base is the primary failure mode in Buchwald-Hartwig aminations of this substrate.

-

NaOtBu: Standard. Strong base. Fast reaction. Risk:[2] Can cause hydrolysis of sensitive functional groups (esters, nitriles) on the coupling partner.

-

Cs₂CO₃: Milder. Requires longer reaction times (24h+) and often a stronger ligand (e.g., BrettPhos) to compensate for slower deprotonation of the amine-Pd complex. Use this if the amine or substrate contains esters.

Visualizations

Decision Tree: Ligand Selection

This diagram guides the researcher in selecting the optimal ligand based on the coupling partner, minimizing trial-and-error.

Figure 1: Ligand selection logic for 6-bromo-1,4-benzodioxane cross-coupling.

Mechanistic Insight: The EDG Effect

The benzodioxane oxygen atoms donate electron density, making the C-Br bond less electrophilic. This diagram illustrates the requirement for electron-rich ligands to drive the oxidative addition.

Figure 2: Catalytic cycle highlighting the electronic influence of the benzodioxane scaffold.

Troubleshooting & Optimization ("The Scientist's Notebook")

| Observation | Diagnosis | Corrective Action |

| Start material remains (TLC) | Catalyst arrest / Incomplete Oxidative Addition | 1. Switch to a more electron-rich ligand (e.g., PtBu₃ or XPhos ).2. Increase temperature to 100°C.3. Ensure O₂ exclusion (degas solvents thoroughly). |

| Protodehalogenation (Ar-H formed) | Reductive elimination of hydride | 1. Use anhydrous solvents (Dioxane/Toluene) instead of aqueous mixtures.2. Avoid alcohol solvents.3. Increase catalyst loading to outcompete side reaction. |

| Homocoupling (Ar-Ar formed) | Oxidative coupling | 1. Reduce the amount of Boronic Acid (use 1.05 equiv).2. Degas more rigorously (O₂ promotes homocoupling). |

| Black precipitate ("Pd Black") | Catalyst decomposition | 1. The ligand is detaching.[3][4] Add excess ligand (Ligand:Pd ratio 2:1 or 3:1).2. Lower reaction temperature slightly. |

Safety & Handling

-

6-Bromo-1,4-benzodioxane: Irritant. Avoid contact with skin and eyes. Wear nitrile gloves.

-

Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood. Dispose of heavy metal waste in designated containers.

-

Boronic Acids: Generally low toxicity but can be respiratory irritants.

References

-

Review of Benzodioxane in Medicinal Chemistry

-

Buchwald-Hartwig Amination General Protocols

-

Suzuki-Miyaura Mechanism & Ligand Effects

-

Catalyst Selection for Electron-Rich Aryl Halides

- Title: A Comparative Guide to Palladium C

-

Source: BenchChem.[6]

Sources

- 1. 6-Bromo-1,4-benzodioxane, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. air.unimi.it [air.unimi.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lab Reporter [fishersci.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

Application Note: Protocol for Williamson Ether Synthesis of 1,4-Benzodioxane Scaffolds

This Application Note provides a comprehensive technical guide for the synthesis of 1,4-benzodioxane scaffolds via Williamson ether synthesis. It is designed for researchers in medicinal chemistry and drug development.

Abstract

The 1,4-benzodioxane motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in alpha-adrenergic antagonists (e.g., Doxazosin), antipsychotics, and antidepressants. While conceptually simple, the formation of the 1,4-dioxane ring via Williamson ether synthesis presents specific challenges, notably intermolecular dimerization and oligomerization. This guide details a robust, field-proven protocol for the synthesis of 1,4-benzodioxanes from catechol and 1,2-dihaloethanes, emphasizing critical process parameters (CPPs) such as dilution factors, base selection, and temperature control to maximize intramolecular cyclization.

Introduction & Mechanistic Insight

The Medicinal Relevance

The 1,4-benzodioxane ring system imposes a specific conformational constraint on the aromatic ring, often improving receptor binding affinity compared to open-chain analogs. It is a bioisostere for the indole ring and is prevalent in ligands targeting adrenergic, serotonergic, and dopaminergic receptors [1].

Reaction Mechanism: The Double Alkylation

The formation of 1,4-benzodioxane is a two-step nucleophilic substitution process (SN2).

-

First Alkylation (Intermolecular): The mono-anion of catechol attacks the 1,2-dihaloethane. This is the rate-determining step for the bimolecular collision.

-

Second Alkylation (Intramolecular): The second phenolic hydroxyl is deprotonated and attacks the remaining halide on the pendant alkyl chain to close the ring.

Key Mechanistic Challenge: The intermediate mono-alkylated phenol can react with another molecule of dihaloethane (leading to bis-alkylation) or another catechol unit (leading to dimers/oligomers). High dilution is the primary thermodynamic control to favor the intramolecular cyclization (ring closure) over intermolecular polymerization [2].

Figure 1: Reaction Pathway & Competing Side Reactions

Caption: Mechanistic pathway showing the competition between the desired intramolecular cyclization and the undesired intermolecular oligomerization.

Strategic Planning: Critical Parameters

Solvent & Base Selection

-

Standard System (Acetone/K₂CO₃): Best for general lab-scale synthesis. Acetone allows for easy workup and refluxes at a moderate temperature (56°C), reducing thermal decomposition.

-

High-Performance System (DMF/Cs₂CO₃): Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and provides a "naked" anion effect, increasing reactivity. DMF allows higher temperatures (80-100°C) for sluggish substrates (e.g., electron-deficient catechols) [3].

Stoichiometry & Concentration

-

Dihaloalkane: Use a slight excess (1.2 – 1.5 equivalents ) to ensure complete consumption of the catechol. Large excesses (e.g., >3 eq) increase the risk of bis-alkylation (formation of open-chain bis-ethers).

-

Concentration: Maintain reaction concentration between 0.1 M and 0.2 M . Higher concentrations (>0.5 M) significantly increase dimerization rates.

Standard Operating Procedure (SOP)

Target: Synthesis of 1,4-benzodioxane from catechol and 1,2-dibromoethane. Scale: 10 mmol (approx. 1.1 g of catechol).

Materials

-

Reagents: Catechol (1.10 g, 10 mmol), 1,2-Dibromoethane (2.25 g, 1.05 mL, 12 mmol), Potassium Carbonate (anhydrous, 4.14 g, 30 mmol).

-

Solvent: Acetone (dry, 100 mL) or DMF (50 mL) for difficult substrates.

-

Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Nitrogen balloon/line, Magnetic stir bar.

Step-by-Step Protocol

-

Setup & Inerting:

-

Flame-dry a 250 mL RBF and cool under a stream of nitrogen.

-

Add Catechol (10 mmol) and Anhydrous K₂CO₃ (30 mmol) .

-

Note: Grinding K₂CO₃ into a fine powder before addition increases surface area and reaction rate.

-

-

Solvation:

-

Add Acetone (100 mL) via syringe. This sets the concentration to 0.1 M relative to catechol.

-

Stir vigorously at room temperature for 15 minutes to allow partial deprotonation (formation of the phenoxide surface species).

-

-

Reagent Addition:

-

Add 1,2-Dibromoethane (12 mmol) dropwise over 5 minutes.

-

Critical: Do not dump the alkyl halide in all at once if the reaction is exothermic, though for this specific reaction, it is generally safe.

-

-

Reaction (Reflux):

-

Heat the mixture to a gentle reflux (approx. 60°C oil bath for acetone).

-

Maintain reflux for 12–18 hours .

-

Monitoring: Check TLC (Hexane:EtOAc 8:2). Catechol (starting material) will streak or appear lower; product will be a distinct non-polar spot.

-

-

Workup (The "Base Wash" Strategy):

-

Cool the mixture to room temperature.

-

Filter off the solid inorganic salts (KBr, excess K₂CO₃) through a celite pad or sintered glass funnel. Rinse the solid pad with acetone.

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove the acetone.

-

Partition: Dissolve the oily residue in Ethyl Acetate (50 mL) .

-

Wash 1 (Removal of Catechol): Wash the organic layer with 10% NaOH or KOH (2 x 30 mL) .

-

Why? Unreacted catechol is soluble in basic water (as the dianion). The benzodioxane ether is neutral and stays in the organic layer.

-

-

Wash 2 (Neutralization): Wash with water (1 x 30 mL) and Brine (1 x 30 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

-

-

Purification:

-

The crude oil is often >90% pure after the base wash.

-

If necessary, purify via Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes) or Distillation (for simple benzodioxane, bp ~100°C at 20 mmHg).

-

Figure 2: Purification Workflow

Caption: Purification workflow highlighting the critical NaOH wash to remove unreacted phenolic starting material.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Polymerization due to high concentration. | Dilute: Increase solvent volume to achieve 0.05 M - 0.1 M. |

| Incomplete Reaction | Base particle size too large (low surface area). | Grind Base: Use finely powdered K₂CO₃ or switch to Cs₂CO₃. |

| Dimer Formation | Excess alkyl halide or insufficient dilution. | Slow Addition: Add the dihaloalkane dropwise over 1 hour via syringe pump. |

| Mono-alkylation (Open chain) | Reaction stopped too early or temp too low. | Increase Temp: Switch solvent from Acetone (56°C) to Acetonitrile (82°C) or DMF (100°C). |

| Product Impure (Phenolic) | Inefficient base wash during workup. | Repeat Wash: Ensure the NaOH wash is thorough (pH > 12 in aq layer). |

Case Studies & Scope

Substrate Scope

-

Electron-Withdrawing Groups (EWG): Catechols with EWGs (e.g., 4-nitro-catechol) are less nucleophilic. Requirement: Use DMF at 100°C and Cs₂CO₃ to drive the reaction [4].

-

Electron-Donating Groups (EDG): Catechols with EDGs (e.g., 4-methyl-catechol) react rapidly in Acetone/K₂CO₃.

-

Chiral Derivatives: For 2-substituted benzodioxanes, chiral epichlorohydrin or chiral diols must be used. Note that standard basic conditions can cause racemization if the chiral center is acidic; however, the dihaloethane route preserves the achiral ethylene bridge.

Green Chemistry Alternative

Recent advances utilize Glycerol Carbonate as a coupling partner instead of dihaloalkanes. This method avoids halogenated waste and uses a renewable starting material, though it often requires higher temperatures (150°C) and specific catalysts [5].

References

-

Medicinal Utility: European Journal of Medicinal Chemistry, "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry", 2020. Link

-

Dilution Effects: Journal of Chemical Education, "Macrocyclization and High Dilution Principles", 2018. Link

-

Cesium Carbonate Effect: Journal of Organic Chemistry, "Cesium Carbonate as a Versatile Base in Organic Synthesis", 2005. Link

-

Substrate Scope: Tetrahedron Letters, "Synthesis of substituted 1,4-benzodioxanes", 2012. Link

-

Green Synthesis: Green Chemistry, "An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate", 2019.[2] Link

Sources

Preparation of Chiral 2-Substituted 1,4-Benzodioxane Derivatives: A Guide to Asymmetric Synthesis and Analysis

Introduction

The 1,4-benzodioxane scaffold is a privileged structural motif frequently encountered in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Its presence is critical to the function of compounds targeting the adrenergic, catecholaminergic, and dopaminergic systems.[1] Notable examples include the antihypertensive drug Doxazosin and various lignan natural products with cytotoxic and hepatoprotective properties.[3][4][5]

A key structural feature of these molecules is the stereocenter at the C2 position of the dioxane ring.[6][7] The specific stereochemistry at this carbon is often crucial for biological activity, with different enantiomers exhibiting vastly different pharmacological and toxicological profiles.[1][8] Consequently, the development of robust and efficient methods for the enantioselective synthesis of 2-substituted-1,4-benzodioxane derivatives is a critical endeavor for researchers in medicinal chemistry and drug development.[2]

This comprehensive guide provides an in-depth overview of modern strategies for preparing these chiral building blocks, with a focus on asymmetric catalysis. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for synthesis and analysis, and offer insights into troubleshooting common challenges.

Part 1: Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing chiral 1,4-benzodioxanes is controlling the stereochemistry at the C2 position. While classical resolution of racemic mixtures via diastereomeric salt formation has been used, modern methods increasingly rely on more efficient and elegant asymmetric strategies.[1]

Strategy 1: Racemic Synthesis via Intramolecular Williamson Etherification

The foundational step for many asymmetric methods is the synthesis of a racemic precursor. The most common and straightforward approach is the condensation of a catechol with a suitable three-carbon electrophile, such as methyl 2,3-dibromopropionate, via an intramolecular Williamson ether synthesis.[6][9][10] This reaction proceeds through an SN2 mechanism where the catecholate dianion, formed in situ with a base like potassium carbonate, sequentially displaces the two bromide leaving groups to form the heterocyclic ring.[11][12][13]

Strategy 2: Asymmetric Synthesis via Hydrolytic Kinetic Resolution (HKR)

One of the most powerful and practical methods for obtaining enantiopure 2-substituted 1,4-benzodioxanes is the Hydrolytic Kinetic Resolution (HKR) of a terminal epoxide.[14][15] This reaction, pioneered by Eric Jacobsen, utilizes a chiral (salen)Co(III) complex as a catalyst.[16][17]

The Principle of HKR: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. In the HKR of a racemic epoxide, the chiral (salen)Co catalyst selectively catalyzes the ring-opening of one epoxide enantiomer with water.[15][16] This results in the recovery of the unreacted, highly enantioenriched epoxide and the formation of an enantioenriched 1,2-diol.[18] The efficiency of this process allows for theoretical yields of up to 50% for both the epoxide and the diol, each with very high enantiomeric excess (ee).[15][18]

This strategy is particularly valuable because the resulting enantioenriched epoxide can be readily converted into the desired 2-hydroxymethyl-1,4-benzodioxane, a versatile intermediate for further elaboration.[19]

Part 2: Detailed Experimental Protocols

Scientific Integrity Note: The following protocols are designed to be self-validating. Each synthetic step is followed by a crucial analytical step (e.g., chiral HPLC) to verify the outcome before proceeding. This ensures that the integrity of the chiral center is maintained throughout the synthesis.[1]

Protocol 1: Synthesis of Racemic 2-(Oxiran-2-ylmethyl)-1,4-benzodioxane (Precursor for HKR)

This protocol describes the synthesis of the racemic epoxide needed for the subsequent kinetic resolution. The reaction involves the initial formation of an allyl ether followed by epoxidation.

Materials and Reagents:

-

Catechol

-

Allyl bromide

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM)

-

Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Allylation of Catechol:

-

To a solution of catechol (1.0 eq) in acetone, add anhydrous K₂CO₃ (2.5 eq).

-

Add allyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

-

After cooling, filter off the solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with 1M NaOH and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield 1-(allyloxy)-2-hydroxybenzene.

-

-

Intramolecular Cyclization (Claisen Rearrangement & Williamson Ether Synthesis):

-

The crude 1-(allyloxy)-2-hydroxybenzene is often used directly. It can be heated to induce a Claisen rearrangement followed by an intramolecular Williamson ether synthesis to form 2-allyl-1,4-benzodioxane. Alternatively, a more direct route to the benzodioxane ring system can be achieved as described in Strategy 1, followed by functional group manipulation to introduce the epoxide precursor.

-

-

Epoxidation:

-

Dissolve the crude 2-allyl-1,4-benzodioxane (1.0 eq) in DCM and cool to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77%, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford racemic 2-(oxiran-2-ylmethyl)-1,4-benzodioxane as a colorless oil.

-

Protocol 2: Hydrolytic Kinetic Resolution (HKR) of Racemic 2-(Oxiran-2-ylmethyl)-1,4-benzodioxane

This protocol employs Jacobsen's catalyst to resolve the racemic epoxide prepared in Protocol 1.[14][20]

Materials and Reagents:

-

Racemic 2-(oxiran-2-ylmethyl)-1,4-benzodioxane

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Catalyst)

-

Acetic acid (glacial)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Hexanes or Pentane

Step-by-Step Procedure:

-

Catalyst Activation:

-

In a clean, dry flask, add Jacobsen's catalyst (0.005 eq, 0.5 mol%).

-

Add the racemic epoxide (1.0 eq).

-

Stir the mixture under air for 10-15 minutes. Add glacial acetic acid (0.1 eq) and continue stirring for another 10 minutes. The color should change, indicating oxidation of Co(II) to the active Co(III) species.[14]

-

-

Resolution Reaction:

-

Cool the flask to 0 °C.

-

Add deionized water (0.55 eq) dropwise over 5 minutes.

-

Allow the reaction to slowly warm to room temperature (20-25 °C) and stir vigorously for 16-24 hours. The reaction progress should be monitored by chiral HPLC (see Protocol 3) to achieve ~50-55% conversion.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, dilute the reaction mixture with hexanes or pentane.

-

Pass the mixture through a short plug of silica gel to remove the catalyst.

-

Wash the silica plug with additional hexanes/ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture contains the enantioenriched epoxide and the enantioenriched diol. These can be separated by flash column chromatography (silica gel, hexane/ethyl acetate gradient). The epoxide is less polar and will elute first.

-

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Verifying the enantiomeric purity of the product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[1][8]

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.[1][19]

Typical Method Parameters:

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common starting point. A typical ratio is 90:10 (v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 250-280 nm.[21]

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Sample Preparation: Dissolve a small amount of the sample (racemic standard and resolved product) in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter.[1]

Procedure:

-

Inject the racemic standard to determine the retention times of both enantiomers and confirm baseline separation.

-

Inject the sample obtained from the HKR (the purified epoxide fraction).

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the formula:

-

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Part 3: Data Presentation and Troubleshooting

Effective data management is crucial for comparing results and optimizing protocols.

Table 1: Representative Results for HKR of 2-Substituted Epoxides

| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Epoxide ee (%) | Diol ee (%) |

| 1 | 0.5 | 18 | 52 | >99 (S) | 98 (R) |

| 2 | 0.2 | 24 | 51 | >99 (S) | 97 (R) |

| 3 | 0.5 | 10 | 35 | 95 (S) | 90 (R) |

Data are illustrative and will vary based on the specific substrate and precise reaction conditions.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Enantiomeric Excess (ee) | Incomplete reaction; Racemization during workup; Inactive catalyst. | Monitor reaction to ~50% conversion. Avoid harsh acidic or basic conditions during workup.[22] Ensure the catalyst is properly activated and not expired. |

| Slow or Stalled Reaction | Inactive catalyst; Insufficient mixing; Low temperature. | Use fresh catalyst and ensure proper activation. Increase stirring rate. Allow the reaction to proceed at ambient temperature (20-25 °C). |

| Difficult Separation of Epoxide and Diol | Similar polarities on silica gel. | Optimize the solvent system for column chromatography (e.g., use a shallower gradient); Consider a different stationary phase. |

Conclusion

The preparation of enantiomerically pure 2-substituted 1,4-benzodioxanes is an essential task for the discovery of new therapeutics. The strategies and protocols outlined in this guide, particularly the robust Hydrolytic Kinetic Resolution catalyzed by Jacobsen's catalyst, provide a reliable and highly effective pathway to these valuable chiral building blocks. By combining careful execution of these synthetic methods with rigorous analytical validation by chiral HPLC, researchers can confidently produce materials of high enantiopurity, accelerating the pace of drug discovery and development.

References

-